9H-fluoren-9-one O-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl) oxime
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Overview
Description
Scientific Research Applications
Photocatalytic Applications
One study describes the use of 9-fluorenone as a cheap and non-toxic photocatalyst for the oxidation of non-activated alcohols under the irradiation of a blue light-emitting diode. This process represents a robust methodology for the late-stage modification of amines and the selective oxidation of steroids, showcasing the potential of fluorenone derivatives in organic synthesis and environmental applications (Zhang et al., 2020).
Material Science and Polymer Chemistry
Fluorene derivatives, particularly those incorporating the fluoren-9-ylmethoxycarbonyl (Fmoc) group, are significant in the synthesis of polymers and materials. The Fmoc group is utilized to protect hydroxy-groups during the synthesis process, demonstrating its critical role in the production of complex organic molecules and materials (Gioeli & Chattopadhyaya, 1982). Additionally, aromatic polyamides and polyimides derived from fluorene derivatives have been developed, showing promising applications due to their excellent thermal stability and solubility in common solvents, which is beneficial for creating advanced materials (Yang & Lin, 1993).
Pharmaceutical and Biological Research
Piperazine and pyrrolidine derivatives, including those related to fluorene, have been synthesized and evaluated for their potential as antimalarial agents, illustrating the application of these compounds in developing new therapeutics (Mendoza et al., 2011). Moreover, derivatives of fluorene and piperazine have been explored for their photoluminescent properties, indicating their utility in materials science and as components of optical and electronic devices (Hussein et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-(fluoren-9-ylideneamino)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-19(17-28-13-15-29(16-14-28)24-11-5-6-12-26-24)18-31-27-25-22-9-3-1-7-20(22)21-8-2-4-10-23(21)25/h1-12,19,30H,13-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGBFKSQJXQGCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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